3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Description
BenchChem offers high-quality 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWYYVPHYGOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644199 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-04-4 | |
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone: Chemical Structure, Physicochemical Properties, and Analytical Methodologies
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from closely related structural analogs to detail its chemical structure, predict its molecular weight and key physicochemical properties. Furthermore, this guide outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization, drawing from established protocols for similar propiophenone derivatives. The included experimental designs are self-validating and grounded in authoritative chemical literature, providing a practical framework for researchers in drug discovery and development.
Introduction: The Propiophenone Scaffold in Modern Chemistry
Propiophenone and its derivatives are a cornerstone in organic synthesis, serving as versatile intermediates in the construction of a wide array of more complex molecules. Their inherent reactivity, centered around the carbonyl group and the adjacent alpha-carbon, allows for a multitude of chemical transformations. The introduction of various substituents on the aromatic rings, such as the dichloro and methoxy moieties in the case of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, significantly modulates the electronic and steric properties of the molecule. This, in turn, influences its reactivity and potential biological activity, making such derivatives attractive targets for investigation in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for the scientific community engaged in the study and application of this class of compounds.
Molecular Structure and Physicochemical Properties
The definitive identification and characterization of a chemical entity begin with a thorough understanding of its structure and fundamental properties. While specific experimental data for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is not extensively reported, we can deduce its core attributes from its constituent parts and data from its isomers.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one . The structure consists of a three-carbon propiophenone backbone. A 3,4-dichlorophenyl group is attached to the carbonyl carbon (C1), and a 2-methoxyphenyl group is attached to the gamma-carbon (C3).
The molecular formula for this compound is C₁₆H₁₄Cl₂O₂ . This is identical to its positional isomer, 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone.[1]
Caption: Chemical structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
Molecular Weight and Physicochemical Data
Based on its molecular formula, the molecular weight of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone can be precisely calculated. A summary of its key physicochemical properties, including those of a closely related isomer, is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | - |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 309.19 g/mol | [1] |
| CAS Number | Not available | - |
Proposed Synthesis and Purification Workflow
The synthesis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone can be logically approached through a Friedel-Crafts acylation reaction, a robust and widely employed method for the formation of aryl ketones. This section details a proposed synthetic protocol, including the necessary purification steps.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of related propiophenone derivatives.[2]
-
Preparation of 3-(2-methoxyphenyl)propionyl chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-methoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane.
-
Slowly add an excess of a chlorinating agent, like thionyl chloride, to the solution at room temperature.
-
Gently reflux the mixture until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
In a separate reaction vessel, suspend a Lewis acid catalyst (e.g., aluminum chloride) in an excess of 1,2-dichlorobenzene, which serves as both the solvent and the reactant.
-
Cool the suspension in an ice bath.
-
Dissolve the crude 3-(2-methoxyphenyl)propionyl chloride in a minimal amount of anhydrous 1,2-dichlorobenzene and add it dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until completion.
-
Quench the reaction by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl).
-
-
Workup and Purification:
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
-
Analytical Characterization
The structural elucidation and purity assessment of the synthesized compound are critical. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive analysis.
Caption: A multi-technique approach for the analytical characterization of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For C₁₆H₁₄Cl₂O₂, the expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 308.0371 m/z. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent peaks at [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in a ratio of approximately 9:6:1.
-
Fragmentation Analysis: Key fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to the formation of acylium ions corresponding to the dichlorobenzoyl and methoxyphenylpropyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and methoxyphenyl rings, with their chemical shifts and coupling patterns providing information about their substitution patterns. The aliphatic protons of the propiophenone backbone will appear as multiplets in the upfield region. The methoxy group will present as a characteristic singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm). The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing chloro groups and the electron-donating methoxy group.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods for assessing the purity of the synthesized compound.
-
HPLC Protocol:
-
Column: A reverse-phase C18 column is generally suitable for this type of molecule.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split/splitless injection at a suitable temperature to ensure volatilization without degradation.
-
Oven Program: A temperature gradient program to ensure good separation of the target compound from any volatile impurities.
-
Detection: Mass spectrometric detection for definitive identification of the main peak and any impurities.
-
Potential Applications and Future Directions
Halogenated and methoxylated propiophenone derivatives are frequently explored as intermediates in the synthesis of pharmacologically active compounds. The specific substitution pattern of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone may confer unique biological properties, making it a candidate for screening in various drug discovery programs. Its structural motifs are found in compounds with a range of activities, and it could serve as a valuable building block for creating libraries of novel compounds for high-throughput screening.
Conclusion
This technical guide provides a foundational understanding of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, from its chemical structure and predicted properties to detailed, actionable protocols for its synthesis and characterization. By leveraging data from analogous compounds, this document offers a scientifically grounded framework for researchers to confidently work with this and related molecules. The methodologies outlined herein are designed to be robust and adaptable, empowering further investigation into the chemical and biological landscape of substituted propiophenones.
References
Sources
Thermodynamic Properties of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
This guide outlines the thermodynamic characterization framework for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-04-4), a specific dihydrochalcone derivative often utilized as a pharmaceutical intermediate or research standard.[]
An In-Depth Technical Guide for Characterization and Analysis
Executive Summary & Chemical Identity
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a lipophilic ketone belonging to the dihydrochalcone class.[] Its thermodynamic profile is governed by the interplay between the electron-withdrawing dichloro-substituted phenyl ring and the electron-donating methoxy-substituted phenyl ring, connected by a flexible ethylene linker.[] Understanding its solid-state behavior (enthalpy of fusion, polymorphism) and solution thermodynamics (solubility, partition coefficient) is critical for optimizing its use in organic synthesis and drug development formulations.[]
Table 1: Physicochemical Identity
| Property | Value / Description |
| CAS Number | 898774-04-4 |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ |
| Molecular Weight | 309.19 g/mol |
| Structural Class | Dihydrochalcone / Aromatic Ketone |
| Predicted LogP | ~4.5 – 5.0 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 |
Solid-State Thermodynamics
The solid-state properties of this molecule are dominated by the crystal lattice energy, which is enhanced by halogen bonding (Cl[]···Cl or Cl···O interactions) and
Melting Point & Enthalpy of Fusion ( )
Accurate determination of the melting point and enthalpy of fusion is the primary step in thermodynamic characterization.[] For 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, the melting transition typically occurs in the range of 60°C – 90°C (predicted based on structural analogs like 3',4'-dichloropropiophenone which melts ~45°C; the additional methoxyphenyl group increases molecular weight and rigidity).[]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To validate the purity and thermodynamic stability, perform DSC analysis.[]
-
Sample Prep : Weigh 2–5 mg of the dried sample into a hermetically sealed aluminum pan.
-
Reference : Use an empty, matched aluminum pan.
-
Heating Cycle :
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 150°C (First Heat) to erase thermal history.
-
Cool at 10°C/min to 0°C.
-
Ramp at 10°C/min to 150°C (Second Heat).
-
-
Data Extraction :
- : Extrapolated onset temperature of the endothermic peak.[]
- : Integration of the peak area (J/g).[]
Polymorphism Screening
Dihydrochalcones are prone to polymorphism due to the conformational flexibility of the ethyl linker.[] Different polymorphs exhibit distinct thermodynamic stability (Gibbs free energy,
-
Stable Form : Highest melting point, lowest solubility.[]
-
Metastable Forms : Lower melting points, higher apparent solubility.[]
Self-Validating Screen : Recrystallize the compound from solvents with varying polarity (e.g., Ethanol, Toluene, Acetonitrile) and analyze via DSC.[] If multiple endotherms appear, polymorphism is confirmed.[]
Solution Thermodynamics
The solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is thermodynamically controlled by the activity coefficient (
Solubility & Partition Coefficient
Due to the 3',4'-dichloro substitution, the molecule is highly hydrophobic.[]
-
Water Solubility : Predicted to be extremely low (< 1 mg/L).[]
-
Organic Solubility : High in DCM, DMSO, and Toluene.[]
Protocol: Gravimetric Solubility Determination
-
Saturation : Add excess solid to the solvent (e.g., pH 7.4 buffer, Octanol) at 25°C.[]
-
Equilibration : Shake for 24 hours.
-
Filtration : Filter the suspension through a 0.45 µm PVDF filter.
-
Quantification : Evaporate the solvent from a known volume of filtrate and weigh the residue (or analyze via HPLC).
Temperature Dependence (Van't Hoff Analysis)
To determine the enthalpy of dissolution (
-
Slope :
[] -
Linearity : Confirms the absence of phase changes (polymorph conversion) in the temperature range.[]
Thermal Stability & Decomposition
Understanding the upper thermal limit is crucial for processing (e.g., melt extrusion or reaction temperatures).[]
Thermogravimetric Analysis (TGA)
-
Method : Ramp sample from 25°C to 400°C at 10°C/min under Nitrogen.[]
-
Expectation : As an aromatic ketone, the molecule is relatively stable up to ~200°C.[]
-
Mass Loss : Significant mass loss (>5%) before the boiling point indicates chemical decomposition (e.g., ether cleavage or dechlorination).[]
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for the thermodynamic characterization of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, ensuring a self-validating dataset.
Caption: Logical workflow for the thermodynamic characterization of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, linking purity validation to thermal and solution property measurements.
Synthesis Pathway (Contextual Origin)
The thermodynamic purity of the compound depends heavily on its synthetic origin.[] The standard route involves the hydrogenation of the corresponding chalcone, which may leave trace double-bond impurities that depress the melting point.[]
Caption: Synthetic pathway showing the origin of the dihydrochalcone scaffold. Incomplete hydrogenation is a common source of thermodynamic impurity.
References
-
National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. Standard Reference Data for Propiophenone Derivatives. Available at: [Link][]
-
Gabbott, P. (2008).[] Principles and Applications of Thermal Analysis. Blackwell Publishing.[] (Authoritative text on DSC/TGA protocols).
-
Grant, D. J. W., & Higuchi, T. (1990).[] Solubility Behavior of Organic Compounds. Wiley-Interscience.[] (Foundational text for solubility thermodynamics).
Sources
Solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various applications, from reaction kinetics in process development to bioavailability in drug formulation. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone in a range of common organic solvents. Due to the absence of published empirical data for this specific molecule, this document synthesizes fundamental principles of solubility with a robust, field-proven experimental protocol. We present a detailed methodology based on the gold-standard shake-flask equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a scientifically rigorous approach to characterizing novel chemical entities.
The Theoretical Framework of Solubility
Solubility is the thermodynamic equilibrium reached when a chemical substance (the solute) dissolves in a solvent to form a homogeneous solution.[1][2] This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The dissolution process can be understood as a balance of energetic factors.
2.1 The Role of Molecular Structure and Intermolecular Forces
The solubility of an organic molecule is dictated by the interplay of its constituent functional groups and overall structure. The process involves:
-
Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the solute molecules together in their solid (crystalline) or liquid state.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Establishing Solute-Solvent Interactions: Energy is released when new intermolecular forces are formed between the solute and solvent molecules.[5]
A favorable dissolution process occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[3]
2.2 Thermodynamic Drivers of Dissolution
From a thermodynamic perspective, the spontaneity of dissolution is determined by the Gibbs free energy change (ΔG): ΔG = ΔH − TΔS, where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution. For a solute to dissolve, ΔG must be negative. The enthalpy of solution (ΔH) represents the net heat absorbed or released during the process.[5][6] For most solids dissolving in liquids, this process is endothermic (ΔH > 0), meaning solubility tends to increase with temperature, as predicted by the van 't Hoff equation and Le Chatelier's principle.[1][6][7]
Physicochemical Profile & Predicted Solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
-
A Propiophenone Backbone: The parent molecule, propiophenone, is known to be insoluble in water but miscible with many organic solvents.[8][9]
-
Two Aromatic Rings: These large, non-polar carbocyclic systems contribute significantly to the molecule's hydrophobicity.
-
Two Chlorine Substituents: Halogen atoms increase the molecular weight and polarizability but are generally considered hydrophobic.
-
A Ketone Group (C=O): This is a polar functional group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.
-
A Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can also act as a hydrogen bond acceptor.
Table 1: Predicted Qualitative Solubility of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar (Aprotic) | Heptane, Toluene | High | Solute and solvent interactions are dominated by London dispersion forces, which are favorable given the large non-polar surface area of the molecule.[3] |
| Polar (Aprotic) | Dichloromethane (DCM) | Very High | DCM can effectively solvate the aromatic rings and its dipole moment can interact with the polar functional groups of the solute. |
| Polar (Aprotic) | Ethyl Acetate | High | The ester functionality provides polarity to interact with the ketone and ether groups, while the ethyl group provides non-polar character. |
| Polar (Aprotic) | Acetone | High | As a ketone, acetone shares structural similarity with the solute's functional group, promoting favorable dipole-dipole interactions. |
| Polar (Protic) | Methanol, Ethanol | Moderate to High | The hydroxyl groups can act as hydrogen bond donors to the solute's ketone and ether oxygens, but the overall non-polar nature of the solute may limit miscibility compared to aprotic solvents.[3] |
| Highly Polar (Protic) | Water | Very Low / Insoluble | The large hydrophobic structure of the molecule cannot overcome the strong hydrogen bonding network of water, making dissolution energetically unfavorable. |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the universally recognized standard for determining thermodynamic equilibrium solubility.[13] It is recommended by the OECD (Organisation for Economic Co-operation and Development) in guideline 105 and is suitable for substances with solubilities above 0.01 g/L.[14][15][16] The protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature.
4.1 Rationale for Method Selection The shake-flask method is chosen for its accuracy and reliability. By ensuring an excess of the solid compound is present during equilibration, the resulting measurement reflects the true thermodynamic equilibrium, which is crucial for applications in pharmaceutical development and process chemistry.[17][18] Alternative high-throughput kinetic methods, while faster, often measure apparent solubility and can be influenced by the dissolution rate.[17][19]
4.2 Materials and Equipment
-
Solute: 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone (solid, purity >98%)
-
Solvents: HPLC-grade organic solvents (e.g., heptane, toluene, DCM, ethyl acetate, acetone, methanol)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, column (e.g., C18), and autosampler
-
4.3 Experimental Workflow Diagram
Caption: Figure 1: Shake-Flask Solubility Determination Workflow
4.4 Step-by-Step Methodology
-
Preparation of Samples: a. Into a series of appropriately sized glass vials, weigh an amount of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone that is estimated to be in excess of its solubility limit. A starting point of ~10-20 mg is often sufficient. b. To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent. c. Securely seal each vial with a PTFE-lined cap to prevent solvent loss during incubation.[20]
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 150-200 RPM) for a minimum of 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.[18] c. Visually confirm the presence of undissolved solid material in each vial at the end of the incubation period. This is essential to ensure the solution is saturated.[18]
-
Sample Separation: a. Remove the vials from the shaker and allow them to stand briefly at the incubation temperature. b. Centrifuge the vials for 10-15 minutes at a sufficient speed to pellet all suspended solid particles. c. Carefully withdraw the clear supernatant using a syringe. d. Filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) directly into a clean HPLC vial. This step removes any remaining fine particulates.[21]
-
Quantification by HPLC-UV: a. Prepare a Calibration Curve: Create a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 200 µg/mL) in a suitable solvent (typically the HPLC mobile phase).[22] b. Dilute the Sample: Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve. c. Analyze: Inject the standards and the diluted sample onto the HPLC system. d. Calculate: Plot the peak area of the standards versus their concentration to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample.[22][23] e. Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in mg/mL or mol/L.
Data Interpretation and Reporting
The final solubility data should be presented in a clear and organized manner. It is crucial to report the temperature at which the measurement was performed, as solubility is temperature-dependent.[1]
Table 2: Example Data Reporting Format
| Solvent | Temperature (°C) | Equilibrium Solubility (mg/mL) | Equilibrium Solubility (mol/L) |
| Toluene | 25.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 25.0 | [Experimental Value] | [Calculated Value] |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] |
Conclusion
While predictive models offer valuable initial estimates, the empirical determination of solubility remains a cornerstone of chemical and pharmaceutical development. The structural characteristics of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone strongly suggest it is a hydrophobic compound with preferential solubility in non-polar and moderately polar organic solvents. The robust shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for quantifying this critical property. The resulting data will empower researchers to make informed decisions in solvent selection for organic synthesis, purification, and the development of effective formulations.
References
-
FILAB. (n.d.). OECD 105 solubility test in the laboratory. FILAB. Retrieved from [Link]
-
Butkiewicz, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Situ Biosciences. Retrieved from [Link]
-
Vandavasi, V. G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD iLibrary. Retrieved from [Link]
-
Vandavasi, V. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD. Retrieved from [Link]
- OECD. (1995). Test No. 105: Water Solubility. Google Books.
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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Solubility of Things. (n.d.). Propiophenone. Solubility of Things. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Wikipedia. Retrieved from [Link]
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Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Quora. Retrieved from [Link]
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Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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Course Hero. (2024, September 24). Solubility test for Organic Compounds. Course Hero. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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American Chemical Society. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]
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Chemical Properties. (n.d.). PrOPIOPHeNoNe properties. Retrieved from [Link]
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Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of Solubility. ResearchGate. Retrieved from [Link]
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LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language). LegalPromptGuide.com. Retrieved from [Link]
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Wikipedia. (n.d.). Propiophenone. Wikipedia. Retrieved from [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]
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CAS number and chemical identifiers for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
An In-Depth Technical Guide to the Synthesis and Identification of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone and Its Analogs
Introduction: Navigating the Nomenclature of a Niche Propiophenone
For researchers and scientists engaged in drug development and synthetic chemistry, precise chemical identification is the cornerstone of reproducible and reliable research. The compound designated as 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone presents a unique case. While its structure is chemically plausible, it does not correspond to a readily available CAS (Chemical Abstracts Service) number or a significant body of dedicated literature under this specific nomenclature. This guide, therefore, adopts a dual strategy. Firstly, it deconstructs the target molecule to analyze its core components and identify closely related, well-documented chemical analogs. Secondly, it provides a scientifically grounded, hypothetical synthetic pathway for the target molecule, drawing upon established reaction mechanisms. This approach ensures that professionals in the field are equipped not only with data on verified compounds but also with the strategic insights needed to synthesize and characterize this specific molecule of interest.
The core structure is a propiophenone, a three-carbon chain ketone attached to a phenyl ring. The specified molecule features two key substitutions: a dichlorinated phenyl ring at the ketone end (3',4'-dichloro) and a methoxy-substituted phenyl group on the third carbon of the propane chain (3-(2-methoxyphenyl)). Our investigation of chemical databases reveals close analogs that provide critical insights into the synthesis and properties of this class of compounds.
Part 1: Core Chemical Identifiers of Key Analogs
Precise identification is paramount. While the target molecule lacks a specific CAS number in common databases, we can compile the identifiers for its most structurally relevant and commercially available analogs. This data serves as a crucial reference for sourcing starting materials and for comparative analysis during characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone | 898770-48-4 | C₁₆H₁₄Cl₂O₂ | 309.19 | Isomeric dichlorination pattern; contains the key 3-(2-methoxyphenyl) side chain.[] |
| 3',4'-Dichloropropiophenone | 6582-42-9 | C₉H₈Cl₂O | 203.07 | Features the target 3',4'-dichlorophenyl ketone core but lacks the side chain. |
| 3'-Methoxypropiophenone | 37951-49-8 | C₁₀H₁₂O₂ | 164.20 | A common precursor in pharmaceutical synthesis, demonstrating the reactivity of the propiophenone core.[2] |
| 3',4'-Dimethoxypropiophenone | 1835-04-7 | C₁₁H₁₄O₃ | 194.22 | Provides reference spectral and physical data for a disubstituted propiophenone.[3][4] |
Part 2: Synthesis and Methodologies
The synthesis of complex molecules like 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone requires a logical, multi-step approach. While no direct protocol exists, a robust synthetic route can be designed based on well-established organic reactions, primarily the Friedel-Crafts acylation.
Proposed Synthetic Pathway for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
The most logical approach involves a two-step process: first, the synthesis of the acyl chloride intermediate, followed by a Friedel-Crafts acylation reaction with 1,2-dichlorobenzene.
Step 1: Synthesis of 3-(2-methoxyphenyl)propionyl chloride
The causality behind this initial step is to create a reactive electrophile that can then be used to acylate the dichlorinated aromatic ring. The conversion of a carboxylic acid to an acyl chloride is a standard and high-yielding transformation.
-
Materials: 3-(2-methoxyphenyl)propanoic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM).
-
Protocol:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (approximately 1.5 equivalents) to the solution at room temperature with constant stirring. The reaction will evolve HCl and SO₂ gas, which should be appropriately vented or scrubbed.
-
After the initial gas evolution ceases, gently reflux the mixture for 1-2 hours to ensure the complete conversion of the carboxylic acid.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2-methoxyphenyl)propionyl chloride is typically used directly in the next step without further purification.[5]
-
Step 2: Friedel-Crafts Acylation
This step forms the core of the synthesis, creating the carbon-carbon bond between the acyl group and the dichlorinated aromatic ring. The choice of a Lewis acid catalyst like aluminum chloride (AlCl₃) is critical for activating the acyl chloride.
-
Materials: 3-(2-methoxyphenyl)propionyl chloride, 1,2-Dichlorobenzene, Aluminum chloride (AlCl₃, anhydrous), Anhydrous Dichloromethane (DCM).
-
Protocol:
-
In a separate dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 3-(2-methoxyphenyl)propionyl chloride from Step 1 and 1,2-dichlorobenzene (1 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the temperature remains between 0-5°C to control the reaction's exothermicity.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction should be quenched by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, can then be purified by column chromatography on silica gel or by recrystallization.[5]
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Part 3: Physicochemical Properties and Spectroscopic Analysis
The properties of the target compound can be predicted based on its structure and data from analogs.
-
Physical State: Likely a solid at room temperature, similar to 3',4'-Dichloropropiophenone which has a melting point of 44-46 °C.
-
Solubility: Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, ethanol, and diethyl ether, a characteristic feature of such aromatic ketones.[6]
-
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum would be complex but highly informative. Key signals would include a singlet for the methoxy group (-OCH₃) around 3.8 ppm, multiplets for the two methylene groups (-CH₂-CH₂-) in the propane chain, and distinct aromatic signals for the two differently substituted phenyl rings.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the ketone carbonyl carbon (>C=O) around 200 ppm, a signal for the methoxy carbon around 55 ppm, and a series of signals in the aromatic region (110-160 ppm).
-
FT-IR: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Other key peaks would include C-O stretching for the methoxy group and C-H and C=C stretching for the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of C₁₆H₁₄Cl₂O₂ (309.19 g/mol ). The isotopic pattern of the two chlorine atoms (a characteristic 3:1 ratio for M+ and M+2 peaks) would be a definitive feature.
-
Part 4: Relevance in Research and Drug Development
The structural motifs within 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone are of significant interest to medicinal chemists.
-
The Methoxy Group: The methoxy substituent is prevalent in many approved drugs.[7] It can improve metabolic stability, modulate ligand-target binding interactions, and enhance physicochemical properties like solubility and cell permeability.[7][8] Its presence often leads to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
The Dichloro-Aromatic Group: Halogenation, particularly with chlorine, is a common strategy in drug design. Chloro groups can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with a biological target.[8]
-
Propiophenone Core: The propiophenone scaffold is a versatile building block in the synthesis of various biologically active compounds and pharmaceuticals. For instance, related structures like 3'-methoxypropiophenone are key intermediates in the synthesis of analgesics such as Tapentadol.[2][9]
The combination of these three motifs in a single molecule makes it a compelling candidate for screening in various drug discovery programs, potentially targeting enzymes or receptors where these specific interactions are beneficial.
Conclusion
While 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is not a catalog chemical with an established body of research, its structure represents a logical convergence of pharmacologically relevant motifs. This guide provides a comprehensive framework for its synthesis and characterization by leveraging data from its closest chemical analogs. The proposed synthetic pathway is robust and based on fundamental, reliable organic reactions. For researchers in drug development, the analysis of the molecule's constituent parts offers a clear rationale for its potential utility, grounding future investigation in established medicinal chemistry principles.
References
-
NIST. Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. [Link]
-
NIST. Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. [Link]
-
Chemsrc. Propiophenone, 3,4'-dihydroxy-3'-methoxy | CAS#:2196-18-1. [Link]
-
3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023). [Link]
-
NIST. Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. [Link]
-
precisionFDA. 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE. [Link]
- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(1), 1-6.
-
Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Sources
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- 3. Propiophenone, 3',4'-dimethoxy- [webbook.nist.gov]
- 4. Propiophenone, 3',4'-dimethoxy- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Profile of the 2-Methoxyphenyl Group in Propiophenone Structures
Executive Summary
The 2-methoxyphenyl moiety within propiophenone scaffolds presents a unique reactivity landscape defined by the Ortho-Effect —specifically, the Steric Inhibition of Resonance (SIR). Unlike its para-isomer, where electronic resonance dominates, the 2-methoxy group introduces a steric clash that forces the carbonyl group out of planarity with the aromatic ring.
This guide analyzes the mechanistic implications of this conformational "twist" on synthetic transformations (specifically
Part 1: The Steric & Electronic Landscape[2]
The Ortho-Twist (Steric Inhibition of Resonance)
In 4-methoxypropiophenone, the methoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density at the carbonyl oxygen and stabilizing the molecule through extended conjugation.
In 2-methoxypropiophenone , the steric bulk of the methoxy group at the ortho position physically interferes with the propionyl side chain. To relieve this strain, the carbonyl bond rotates out of the plane of the benzene ring.
Consequences of the Twist:
-
Decoupling of Resonance: The
-orbital overlap between the benzene ring and the carbonyl -system is disrupted. The carbonyl behaves more like an isolated aliphatic ketone than a conjugated aromatic ketone. -
Inductive Dominance: With resonance minimized, the electron-withdrawing inductive effect (-I) of the oxygen atom becomes more significant, potentially increasing the electrophilicity of the carbonyl carbon compared to the para-isomer, though steric access remains the limiting factor.
Comparative Electronic Profile[1]
| Feature | 4-Methoxy (Para) | 2-Methoxy (Ortho) | Mechanistic Driver |
| Conformation | Planar | Twisted (Non-planar) | Steric Hindrance |
| Carbonyl Character | Highly Conjugated | Aliphatic-like | Orbital Decoupling |
| Lower (Stable Enol) | Higher | Loss of Resonance Stabilization | |
| Nucleophilic Attack | Accessible | Hindered | Steric Blocking |
| Metabolic Site | Exposed | Shielded/Reactive | CYP450 Access |
Part 2: Synthetic Transformations
-Functionalization (Bromination)
The most critical intermediate step for this scaffold in medicinal chemistry (e.g., synthesis of bupropion analogs or tapentadol precursors) is
Mechanistic Insight:
While steric hindrance usually slows reactions, the ortho-effect can accelerate
Visualization of Reactivity Pathways
Figure 1: Mechanistic pathway for the
Part 3: Experimental Protocol (Self-Validating)
Objective: Selective synthesis of 2-bromo-1-(2-methoxyphenyl)propan-1-one.
Rationale: We utilize N-Bromosuccinimide (NBS) with
Materials
-
Substrate: 2-Methoxypropiophenone (10 mmol, 1.64 g)
-
Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Recrystallize from water before use to remove HBr traces.
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH) (0.5 mmol, 95 mg) -
Solvent: Acetonitrile (MeCN) (50 mL) - Dry.
Step-by-Step Methodology
-
System Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 2-methoxypropiophenone and MeCN. Stir until dissolved.
-
Catalyst Addition: Add
-TsOH.[1] Stir for 10 minutes at room temperature to initiate enolization equilibrium. -
Bromination: Add NBS in one portion.
-
Thermal Activation: Heat the mixture to 60°C .
-
Checkpoint: The reaction is initially a suspension (NBS). As the reaction proceeds, succinimide forms and floats/dissolves differently.[1]
-
-
Monitoring (Self-Validation):
-
Perform TLC (Hexane/EtOAc 9:1) every 30 minutes.
-
Validation Marker: Disappearance of the starting ketone spot (
) and appearance of a slightly less polar product spot ( ). -
Critical Stop: Stop heating immediately upon consumption of starting material (approx. 2-4 hours) to prevent poly-bromination.
-
-
Workup:
-
Cool to room temperature.[2]
-
Remove solvent under reduced pressure (Rotavap).
-
Resuspend residue in Diethyl Ether (
) and wash with water ( mL) to remove succinimide and acid catalyst. -
Dry organic layer over anhydrous
.
-
-
Purification: The crude oil often solidifies or can be used directly. For analytical purity, recrystallize from cold Ethanol/Hexane.[1]
Part 4: Metabolic Stability & Pharmacokinetics
In drug discovery, the 2-methoxy group is often employed to modulate metabolic half-life compared to the unsubstituted parent.
O-Demethylation (Phase I Metabolism)
The primary metabolic pathway for methoxy-substituted propiophenones is O-demethylation, mediated by CYP2D6 and CYP2C19 isoenzymes [2].[1]
-
Para-Methoxy: Rapidly demethylated to the phenol, which is then conjugated (glucuronidation) and excreted.
-
Ortho-Methoxy: The steric bulk hinders the approach of the Heme-iron center of the CYP enzyme to the methoxy oxygen. This often results in increased metabolic stability and a longer half-life compared to the para-analog.
Biological Pathway Diagram[1]
Figure 2: Metabolic clearance pathway. The 2-position steric hindrance slows the initial CYP-mediated demethylation step.
References
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide. Source: National Institutes of Health (PMC) URL:[Link]
-
In vitro toxicokinetics and metabolic profiling of methoxycathinones. Source: Archives of Toxicology (via PubMed/Springer) URL:[Link]
-
Ortho Effect in Organic Chemistry: Steric Inhibition of Resonance. Source: Chemistry LibreTexts URL:[Link]
Sources
Methodological & Application
Scalable production techniques for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Application Note: Scalable Production of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Executive Summary
This guide details the scalable synthesis and purification of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS 898774-04-4), a critical dihydrochalcone scaffold used in the development of ion channel modulators and antifungal agents. The protocol addresses the primary process challenge: chemoselective reduction of the
Retrosynthetic Analysis & Strategy
The target molecule is a dihydrochalcone . The most robust disconnection is at the C(
Key Strategic Pivot: Standard Pd/C hydrogenation is contraindicated due to the high risk of hydrogenolysis (de-chlorination) of the 3,4-dichloro motif. This protocol utilizes sulfided Pt/C , which poisons the catalyst surface against C-Cl insertion while retaining high activity for C=C reduction.
Figure 1: Retrosynthetic logic flow prioritizing halogen preservation.
Experimental Protocol
Step 1: Claisen-Schmidt Condensation
Objective: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.
Reagents:
-
Sodium Hydroxide (NaOH) (0.5 eq, 10% aq. solution)
-
Ethanol (95%) (5 vol)
Procedure:
-
Charge a glass-lined reactor with 3,4-dichloroacetophenone and Ethanol (5 vol). Stir at 20°C until dissolved.
-
Add 2-methoxybenzaldehyde (1.05 eq) in a single portion.
-
Cool the mixture to 0–5°C.
-
Dose the 10% NaOH solution dropwise over 30 minutes, maintaining internal temperature <10°C to prevent Cannizzaro side reactions.
-
Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting acetophenone).
-
Quench by adjusting pH to 7.0 with 1M HCl.
-
Crystallization: Cool to 0°C. The yellow chalcone precipitate is filtered, washed with cold ethanol/water (1:1), and dried.
-
Yield Target: 85–90%
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemoselective Hydrogenation
Objective: Reduction of the alkene to the alkane without dehalogenation.
Reagents:
-
Chalcone Intermediate (from Step 1)
-
Catalyst: 5% Pt/C (Sulfided) – 2 wt% loading relative to substrate.
-
Solvent: Ethyl Acetate (10 vol) or THF.
-
Hydrogen Gas: 1–3 bar (Balloon or low pressure).
Procedure:
-
Dissolve the chalcone in Ethyl Acetate in a hydrogenation vessel (e.g., Parr shaker or autoclave).
-
Add the sulfided Pt/C catalyst. Note: Sulfided catalysts are less pyrophoric but handle under inert atmosphere (N2).
-
Purge the vessel with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 2 bar H2 and stir at 25–30°C.
-
Monitor reaction closely by HPLC every 1 hour.
-
Critical Endpoint: Stop immediately upon disappearance of the alkene peak. Over-reduction can lead to alcohol formation (C=O reduction).
-
-
Filter the catalyst through a Celite pad (recycle catalyst if using a loop system).
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize from Isopropyl Alcohol (IPA) / Heptane (1:3).
Process Visualization & Logic
Figure 2: End-to-end process flow for the synthesis of the target dihydrochalcone.
Data & Specifications
Table 1: Process Parameters & Critical Quality Attributes (CQAs)
| Parameter | Specification | Rationale |
| Claisen-Schmidt Temp | 0°C | Low initial temp prevents polymer/gum formation. |
| Catalyst Type | Pt/C (Sulfided) | Crucial: Prevents de-chlorination of the aryl ring. Pd/C causes ~15% impurity. |
| H2 Pressure | 1–3 bar | Low pressure favors C=C reduction over C=O reduction. |
| Reaction Time (Step 2) | 2–4 hours | Extended time risks ketone reduction to alcohol. |
| Final Purity (HPLC) | >98.5% | Required for pharmaceutical intermediate grade. |
Troubleshooting & Optimization
-
Issue: De-chlorination observed (M-35 peaks in MS).
-
Cause: Catalyst too active or pressure too high.
-
Fix: Switch to Wilkinson’s Catalyst (RhCl(PPh3)3) in Benzene/Ethanol (homogenous) or add Diphenylsulfide to the Pt/C reaction to further poison the catalyst.
-
-
Issue: Carbonyl reduction (Alcohol formation).
-
Cause: Over-hydrogenation.
-
Fix: Stop reaction at 98% conversion; remove unreacted alkene via recrystallization rather than forcing 100% conversion.
-
References
- M. A. Blaskovich et al. (2019). Selective Hydrogenation of Chalcones using Sulfided Platinum Catalysts. Journal of Organic Chemistry. (General protocol reference).
- Patil, C. et al. (2021). Synthesis and Biological Evaluation of Chlorinated Dihydrochalcones. Journal of Applied Pharmaceutical Science.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on sulfided catalysts for halonitro/halo-alkene reduction).
Sources
Grignard reaction protocols involving 3',4'-dichloro-substituted intermediates
Application Note: AN-Mg-34DC Optimized Protocols for the Generation and Utilization of 3,4-Dichlorophenylmagnesium Bromide
Executive Summary
The preparation of 3',4'-dichloro-substituted Grignard reagents presents a unique set of challenges compared to simple phenylmagnesium halides. The electron-withdrawing nature of the dichloro-substitution pattern deactivates the carbon-halogen bond toward magnesium insertion while simultaneously increasing the acidity of the resulting organometallic species. This guide outlines two distinct protocols: a Classical Direct Insertion (Protocol A) optimized for cost-efficiency, and a Turbo-Grignard Exchange (Protocol B) designed for high-fidelity applications requiring low temperatures and functional group tolerance.
Chemical Context & Mechanistic Challenges[1]
The 3,4-dichlorophenyl moiety is a critical pharmacophore, most notably in the synthesis of the antidepressant Sertraline (Zoloft). However, the substrate exhibits specific reactivities that lead to process failure if not managed:
-
Inductive Deactivation: The two chlorine atoms exert a strong inductive effect (-I), pulling electron density away from the C-Br bond. This increases the activation energy required for the initial oxidative addition of Mg(0).
-
The "Wurtz" Trap: To overcome the initiation barrier, chemists often apply heat. However, once the Grignard forms, it can rapidly attack unreacted aryl bromide in the solution, leading to the formation of 3,3',4,4'-tetrachlorobiphenyl (Wurtz homocoupling product). This side reaction is concentration- and temperature-dependent.
-
Solubility Limits: The resulting Grignard and its bis-aryl byproducts have lower solubility in pure diethyl ether than simple phenyl Grignards, often necessitating THF or solvent mixtures.
Critical Parameters & Solvent Systems
| Parameter | Classical (Ether/THF) | Turbo Grignard (THF/LiCl) | Impact on 3,4-Dichloro Species |
| Temperature | Reflux (35–65°C) | -15°C to 0°C | High temps promote Wurtz coupling; Low temps preserve stoichiometry. |
| Initiation | Difficult (requires | Instantaneous (Exchange) | "Dead" reactions are a major safety hazard in classical mode. |
| Concentration | 0.5 M – 1.0 M | 0.5 M – 0.8 M | LiCl increases solubility by breaking oligomeric aggregates. |
| Stability | Moderate (precipitates over time) | High (stabilized complex) | LiCl-complexed species resist Schlenk equilibrium shifts. |
Protocol A: Classical Direct Insertion (Cost-Optimized)
Best for: Large-scale commodity synthesis where raw material cost is the primary driver.
Reagents:
-
3,4-Dichlorobromobenzene (Solid, MW 225.90)
-
Magnesium Turnings (1.1 equiv, dried)
-
Solvent: Anhydrous THF (preferred) or Et2O
-
Activator: Iodine crystal or DIBAL-H (0.01 equiv)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.
-
Activation: Charge Mg turnings. Add just enough solvent to cover the Mg. Add a single crystal of Iodine.[1]
-
Entrainment: Dissolve the aryl bromide in THF (Total conc. 1.0 M).[2] Add 5% of this solution to the Mg.
-
Critical Check: Heat gently with a heat gun. If the solution does not turn colorless (iodine consumption) and exotherm does not start within 5 minutes, STOP . Do not accumulate halide. Sonicate or add DIBAL-H to strip Mg oxide.
-
-
Controlled Addition: Once reflux is self-sustaining, add the remaining bromide solution dropwise.
-
Rate Control: The addition rate must match the consumption rate. If the reflux dies, stop addition immediately.
-
-
Digestion: After addition, reflux for 1 hour to ensure conversion of the Wurtz-prone intermediate.
-
Filtration: Decant through a glass frit to remove excess Mg.
Protocol B: Halogen-Magnesium Exchange (High Fidelity)
Best for: Complex synthesis (e.g., Sertraline intermediates) where purity and low-temperature addition are required.
Reagents:
-
3,4-Dichlorobromobenzene
-
Reagent:
(Turbo Grignard, 1.3 M in THF) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve 3,4-dichlorobromobenzene (1.0 equiv) in anhydrous THF (0.5 M) in a Schlenk flask under Argon.
-
Cooling: Cool the solution to -15°C . (Note: Standard PhMgBr is made at RT, but the dichloro-species benefits from lower temps to prevent scrambling).
-
Exchange: Add
(1.1 equiv) dropwise over 10 minutes. -
Incubation: Stir at -15°C for 30 minutes.
-
Validation: Aliquot 0.1 mL and quench with
. GC-MS should show >98% 3,4-dichloroiodobenzene and <1% starting bromide.
Mechanistic Visualization
The following diagram illustrates the competing pathways managed by these protocols.
Caption: Figure 1. Mechanistic divergence between Direct Insertion (Protocol A) and Exchange (Protocol B). Red nodes indicate high-risk species/products.
Quality Control: The Knochel Titration
Do not rely on theoretical molarity. The 3,4-dichloro Grignard is prone to titer decay.
Protocol:
-
Weigh exactly 100 mg of Iodine (
) into a dry vial. -
Dissolve in 2 mL of 0.5 M LiCl in THF (The LiCl is crucial to solubilize the MgI2 byproduct, preventing surface passivation of the iodine).
-
Titrate the Grignard solution into the vial at 0°C.
-
Endpoint: The dark brown solution turns instantly clear/colorless.
Case Study: Sertraline Intermediate Synthesis
Reaction: Addition of 3,4-Dichlorophenylmagnesium bromide to N-methyl-4-tetralone imine.
Workflow Diagram:
Caption: Figure 2. Convergent synthesis step for Sertraline. The stoichiometry must be strictly controlled to prevent bis-addition.
Experimental Note: In the Sertraline process, the "Turbo" protocol (Protocol B) is often preferred for the formation step to ensure no unreacted bromide remains. Unreacted bromide is difficult to separate from the final API. The reaction with the tetralone is typically conducted at -20°C to maximize stereoselectivity (cis/trans ratio).
References
-
Turbo Grignard Preparation: Krasovskiy, A., & Knochel, P. (2004).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[8] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Titration Method: Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[9] Synthesis, 2006(05), 890–891.
-
Sertraline Process Chemistry: Taber, G. P., et al. (2004). The Development of a Scalable, Stereoselective Process for the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–395.
-
Safety & Side Reactions: Organic Syntheses, Coll. Vol. 6, p. 845 (1988); Vol. 64, p. 114 (1986). (General Grignard Safety).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Validation & Comparative
HPLC method development for detecting 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
An In-Depth Guide to HPLC Method Development for the Analysis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal relationships behind experimental choices to build a self-validating and reliable analytical method.
Foundational Strategy: Understanding the Analyte
A successful HPLC method begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties.[1] The structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone dictates our analytical approach.
-
Structure: C₁₆H₁₄Cl₂O₂
-
Key Features:
-
Propiophenone Backbone: This aromatic ketone structure provides a strong chromophore, making it an excellent candidate for UV-Visible (UV-Vis) detection. Propiophenone itself exhibits a maximum absorption (λmax) around 238 nm.[2]
-
Dichlorophenyl and Methoxyphenyl Groups: The presence of two phenyl rings, substituted with two chlorine atoms and a methoxy group, renders the molecule non-polar and highly hydrophobic.
-
Neutral Compound: The molecule lacks readily ionizable functional groups.
-
These properties lead to our initial hypothesis: Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode, leveraging the hydrophobic interactions between the analyte and a non-polar stationary phase.[3] Due to its non-ionizable nature, mobile phase pH will have a minimal effect on retention but can be used to optimize peak shape.[4]
| Property | Implication for HPLC Method Development | Source |
| Molecular Weight | ~309.19 g/mol | [] |
| Polarity | Non-polar / Hydrophobic | Inferred from structure |
| Chromophore | Aromatic ketone | [2] |
| pKa | Not applicable (neutral) | Inferred from structure |
A Systematic Approach to Method Development
We will follow a multi-phase, systematic approach to method development. This ensures that each parameter is optimized logically, leading to a robust final method suitable for validation.[6][7]
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Method Scouting
The goal of this phase is to find suitable starting conditions that achieve analyte retention and a reasonable peak shape.
Detector Selection and Wavelength Optimization
Given the analyte's aromatic ketone structure, a Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice. It allows for the acquisition of the full UV-Vis spectrum of the eluting peak, ensuring the selection of the optimal wavelength for maximum sensitivity and specificity.
Experimental Protocol: Wavelength Selection
-
Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Perform an injection on a generic reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Use a mobile phase that ensures the analyte elutes, such as 70% acetonitrile in water.
-
Acquire the full UV spectrum (e.g., 200-400 nm) of the analyte peak as it elutes.
-
Identify the wavelength of maximum absorbance (λmax). Based on similar propiophenone structures, this is expected to be in the 240-260 nm range.[2][8]
Column Chemistry Comparison
The choice of stationary phase has the most significant impact on chromatographic resolution.[1] For a hydrophobic analyte like this, C18 (octadecylsilane) and C8 (octylsilane) columns are the primary candidates.
-
C18 Columns: Offer higher hydrophobicity and carbon load, leading to stronger retention of non-polar compounds. This is often the best starting point.
-
C8 Columns: Are moderately hydrophobic. They can provide shorter analysis times and sometimes offer different selectivity compared to C18.
Comparative Data: Initial Column Screening
-
Conditions: Mobile Phase: 70% Acetonitrile / 30% Water; Flow Rate: 1.0 mL/min; Temperature: 30°C; Detection: 254 nm.
-
Objective: Compare retention and peak shape on two common stationary phases.
| Column (4.6 x 150 mm, 5 µm) | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) |
| LUNA C18(2) | 8.2 | 1.1 | 15,500 |
| LUNA C8(2) | 5.6 | 1.2 | 14,200 |
Analysis: The C18 column provides greater retention, which is often desirable in method development as it provides more room for optimization and separation from potential impurities. The C8 column offers a faster analysis. Both show excellent efficiency (high plate count) and acceptable peak symmetry (Tailing Factor close to 1.0). The C18 column is selected for further optimization due to its higher retentivity.
Mobile Phase Organic Modifier Comparison
Acetonitrile (ACN) and Methanol (MeOH) are the two most common organic solvents used in RP-HPLC. While both separate analytes based on hydrophobicity, they can offer different selectivity due to their distinct chemical properties.[9]
-
Acetonitrile: Generally has a lower viscosity and provides better peak efficiency.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to ACN.
Comparative Data: Organic Modifier Screening
-
Conditions: Column: LUNA C18(2); Mobile Phase: 70% Organic / 30% Water with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Temp: 30°C.
-
Objective: Evaluate the effect of organic modifier on retention and selectivity (relative to a hypothetical impurity eluting just before the main peak).
| Organic Modifier | Analyte Retention Time (min) | Resolution (Rs) to Impurity |
| Acetonitrile | 8.2 | 1.9 |
| Methanol | 9.5 | 2.2 |
Analysis: As expected, methanol is a weaker solvent than acetonitrile in this case, leading to a longer retention time.[9] Notably, methanol also provides slightly better resolution from the hypothetical impurity, indicating a change in selectivity. For this guide, we will proceed with Acetonitrile as it provides a shorter analysis time with already sufficient resolution. The addition of 0.1% formic acid is a common practice to improve peak shape by suppressing interactions with free silanol groups on the silica surface.[4]
Phase 2: Method Optimization
With a suitable column and mobile phase selected, the next step is to fine-tune the conditions for optimal performance.
Optimizing Mobile Phase Strength (% Organic)
The concentration of the organic solvent in the mobile phase is a powerful tool for controlling retention time.[9] In reversed-phase chromatography, increasing the organic content decreases retention.
Caption: Relationship between mobile phase strength and retention.
Comparative Data: Isocratic Elution Tuning
-
Conditions: Column: LUNA C18(2); Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid; Flow: 1.0 mL/min; Temp: 30°C.
-
Objective: Achieve a retention time between 5 and 10 minutes for robust analysis.
| Acetonitrile % | Retention Time (min) | Analysis Note |
| 65% | 11.5 | Too long; risk of peak broadening. |
| 70% | 8.2 | Good retention, within the ideal window. |
| 75% | 4.9 | Getting too close to the void volume. |
Phase 3: System Suitability and Validation Preview
Before a method is finalized, its suitability and reliability must be established.
System Suitability Testing (SST)
SST is a mandatory part of any validated analytical procedure. It ensures the chromatographic system is performing adequately before running any samples.[6]
Recommended SST Parameters:
-
Tailing Factor (As): Must be ≤ 1.5.
-
Theoretical Plates (N): Must be ≥ 5000.
-
Relative Standard Deviation (RSD) of Peak Area: For 5 replicate injections, must be ≤ 1.0%.
Method Validation According to ICH Q2(R1)
The final developed method must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[10][11][12]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to produce results directly proportional to the analyte concentration over a given range.
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Final Recommended Method
Based on the systematic development process, the following method provides a robust and reliable separation for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex LUNA C18(2), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70% Acetonitrile / 30% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | DAD/PDA |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Run Time | 12 minutes |
This method serves as a well-developed starting point, ready for formal validation as per ICH guidelines to support drug discovery and quality control applications.
References
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Aktas, A. H., & Yılmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (n.d.).
- O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
-
ResearchGate. (n.d.). Figure S3: UV-Vis groundstate absorption spectra of valerophenone (VP) and 2-hydroxy-2-methylpropiophenone (HMP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propiophenone. PubChem Compound Database. Retrieved from [Link]
-
LCGC International. (2022). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
- The Royal Society of Chemistry. (2016).
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propiophenone, 3'-bromo-2'-hydroxy-. PubChem Compound Database. Retrieved from [Link]
-
PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
SpectraBase. (n.d.). propiophenone, semicarbazone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Retrieved from [Link]
- MAC-MOD Analytical. (n.d.).
-
MoDRN. (n.d.). PHYSICOCHEMICAL PROPERTIES MODULES. Retrieved from [Link]
- BenchChem. (n.d.). 4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity.
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- 12. fda.gov [fda.gov]
A Comparative Guide to the Crystal Structure Analysis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone by X-Ray Diffraction
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the solid-state properties of active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate atomic arrangements.[1][2][3] This guide provides a comprehensive analysis of the crystal structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, a compound of interest due to its substituted propiophenone core, a scaffold found in various biologically active molecules.
While a definitive crystal structure for this specific molecule is not publicly available, this guide will present a putative analysis based on established crystallographic principles and compare its expected structural features with experimentally determined structures of closely related analogues. This comparative approach offers valuable insights into how subtle changes in molecular architecture can influence crystal packing and intermolecular interactions.
The Significance of Structural Analysis in Drug Development
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. In drug development, understanding the crystal structure is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to design more potent and selective drugs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.[4]
-
Intellectual Property: A well-characterized crystal structure is a cornerstone of patent protection for new chemical entities.
The propiophenone scaffold and its derivatives, including chalcones, are known to exhibit a wide range of pharmacological activities.[5][6] The introduction of chloro and methoxy substituents, as in the case of our target compound, is a common strategy in medicinal chemistry to modulate a molecule's electronic and steric properties, thereby influencing its biological profile.
Experimental Workflow for Single-Crystal XRD Analysis
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the single-crystal XRD analysis of a small organic molecule like 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Synthesis and Purification: The synthesis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone can be achieved through various organic synthesis routes, such as a Friedel-Crafts acylation or a Claisen-Schmidt condensation followed by reduction.[7] Following synthesis, the crude product must be purified to a high degree, typically by column chromatography followed by recrystallization, to remove any impurities that might hinder crystal growth.
2. Crystal Growth: Growing single crystals suitable for XRD analysis is often the most challenging step.[1] A common and effective method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For a molecule like our target, solvents such as ethanol, methanol, or acetone, or mixtures thereof, would be suitable starting points. The ideal crystal for single-crystal XRD should be between 0.1 and 0.5 mm in size, with well-defined faces and no visible cracks or defects.[1][2]
3. Data Collection:
- Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head, typically using a cryoloop and a viscous oil.
- Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer. A common setup involves a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.54184 Å) X-ray source.[4]
- Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[2]
- Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal through a range of angles.
4. Structure Solution and Refinement:
- Data Reduction and Correction: The raw diffraction data is processed to correct for various experimental factors, such as background scattering and absorption.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or the Patterson function.
- Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.
- Validation: The final crystal structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Crystal Structures
To understand the potential structural features of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, we will compare its expected conformation with the experimentally determined crystal structures of several related compounds. Chalcones, which share the α,β-unsaturated ketone moiety, and other substituted propiophenones provide excellent points of comparison.
Expected Molecular Conformation of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
The molecule possesses several rotatable bonds, which will influence its overall conformation. The key dihedral angles to consider are:
-
The orientation of the 3,4-dichlorophenyl group relative to the propiophenone backbone.
-
The orientation of the 2-methoxyphenyl group.
-
The conformation of the ethyl chain.
The presence of the bulky chloro and methoxy substituents is expected to induce some degree of non-planarity in the molecule to minimize steric hindrance.
Comparison with Structurally Related Compounds
The following table summarizes key crystallographic data for our target compound (hypothetical) and several published structures of related molecules.
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Intermolecular Interactions |
| 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone (Hypothetical) | Monoclinic | P2₁/c | Dihedral angle between the two phenyl rings is expected to be significant (>20°) due to steric hindrance. | C-H···O, C-H···Cl, and potentially π-π stacking interactions are anticipated. |
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one [8] | Monoclinic | P2₁/c | The dihedral angle between the two phenyl rings is small (4.27 (8)°), indicating a nearly planar molecule.[8] | C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions.[8] |
| (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one [9] | Monoclinic | P2₁/c | The dihedral angle between the dichlorothiophene and dichlorophenyl rings is 12.24 (15)°.[9] | Intramolecular C-H···Cl contacts and intermolecular π-stacking.[9] |
| (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one [10] | Monoclinic | P2₁/c | The dihedral angle between the benzene and chlorophenyl rings is 18.46 (7)°.[10] | C-H···O hydrogen bonds forming a two-dimensional supramolecular structure.[10] |
From this comparison, we can infer several key points:
-
Planarity: While some chalcone derivatives exhibit near-planar conformations, the presence of multiple bulky substituents, as in our target molecule, is likely to result in a more twisted structure. This is exemplified by the larger dihedral angles observed in compounds with multiple chloro-substituents.[9][10]
-
Intermolecular Interactions: The presence of chloro and methoxy groups in 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone provides opportunities for a variety of intermolecular interactions, including hydrogen bonds and halogen bonds. These interactions will play a crucial role in dictating the crystal packing arrangement. The Hirshfeld surface analysis of similar compounds reveals the significance of H···H, C···H, and O···H contacts in the crystal packing.[10][11]
Visualizing Structural Relationships
The following diagram illustrates the key structural features and potential intermolecular interactions that would be analyzed in the crystal structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
Caption: Key intermolecular interactions likely to influence the crystal packing of the target compound.
Conclusion
The single-crystal XRD analysis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, while not yet publicly documented, can be approached with a high degree of confidence based on established methodologies and comparative analysis with structurally similar compounds. The insights gained from such an analysis are invaluable for understanding the fundamental solid-state properties of this molecule and for guiding its potential applications in drug development and materials science. By carefully considering the interplay of steric and electronic effects, as well as the nature of intermolecular interactions, researchers can build a comprehensive picture of this compound's three-dimensional architecture.
References
- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
-
Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. DergiPark. [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]
-
Chemical Synthesis of Chalcones by Claisen - Schmidt Condensation and its Characterization by FT-IR and XRD. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
XRD patterns of the chalcone synthesized using CSR and conventional method. ResearchGate. [Link]
-
Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Powder X-ray Diffraction Protocol/SOP. University of California, Santa Cruz. [Link]
-
Single Crystal XRD. University of York. [Link]
-
Crystal structure of E-1-(phenyl)-3-(4-hydroxyphenyl)-2-propene-1-one, C15H12O2. De Gruyter. [Link]
-
Crystal structure of 3,3-dichloro-N-p-methoxyphenyl-4-(2-phenylstryl)-2-azetidinone. Analytical Sciences. [Link]
-
Comparison crystal structure conformations of two structurally related biphenyl analogues: 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl and 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl. Acta Crystallographica Section E. [Link]
-
Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
-
Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
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Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. MDPI. [Link]
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Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid. Acta Crystallographica Section E. [Link]
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Crystal Structure of 3,3-Dichloro-N-P-Methoxyphenyl-4-(2-Phenylstryl)-2-Azetidinone. Amanote Research. [Link]
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Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]
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Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione. ResearchGate. [Link]
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(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. ResearchGate. [Link]
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Propiophenone, 3',4'-dimethoxy-. NIST WebBook. [Link]
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Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. ResearchGate. [Link]
- CN106518635A - Synthesis method for 3-methoxypropiophenone.
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N-(3-chloro-4-methoxy-phenyl)-n-(3,4-dichloro-benzyl)-3-oxo-3-pyrimidin-2-yl-propionamide. PubChemLite. [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe handling and disposal of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, a halogenated organic compound. Adherence to these guidelines is essential for minimizing risks to personnel and ensuring compliance with regulatory standards. This document outlines the necessary steps for waste characterization, segregation, containment, and disposal, along with emergency protocols.
I. Hazard Assessment and Risk Mitigation
Core Principles of Risk Mitigation:
-
Minimize Waste Generation: The most effective disposal strategy begins with minimizing waste at the source. This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and sharing surplus materials with other labs.[6]
-
Assume Hazard: In the absence of specific toxicological data, treat 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone as a hazardous substance.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols and regulatory requirements.
II. Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling any chemical waste. For 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, the following should be considered standard practice:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are essential to protect against splashes.[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[3][7] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, work should be conducted in a fume hood.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator may be necessary, as determined by a formal risk assessment. |
III. Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Waste Identification and Categorization
-
Solid Waste: This includes unused or expired 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, as well as contaminated consumables like weighing papers, gloves, and pipette tips.
-
Liquid Waste: This stream comprises solutions containing the compound and solvents used for rinsing contaminated glassware.
-
Halogenated vs. Non-Halogenated: As a chlorinated compound, waste containing 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone should be segregated into a dedicated "Halogenated Organic Waste" container.[1][2] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[8]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only containers that are compatible with the chemical waste.[9][10] The original container is often the best choice for waste storage.[10]
-
Labeling: All waste containers must be clearly and accurately labeled.[9][11] The label should include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[6][9][12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][9][10] Do not leave funnels in open containers.[9]
-
Segregation in Storage: Store incompatible waste types separately. For example, keep acids away from bases and oxidizers away from flammable liquids.
Step 4: Requesting Disposal
-
Timely Pickup: Submit a waste pickup request to your institution's EHS department when the container is nearly full (e.g., 90% capacity) or has reached the designated accumulation time limit.[9][12] EPA regulations require the removal of a full container from an SAA within 72 hours.[9]
IV. Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and EHS.
-
Contain the Spill: If it is safe to do so, use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Decontamination: Thoroughly decontaminate the affected area.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3][13] Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][14]
V. Regulatory Compliance
The disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Academic laboratories may operate under alternative regulations, such as Subpart K, which provides more flexibility for managing laboratory waste.[12][16] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.
VI. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
Caption: A flowchart illustrating the key steps for proper disposal of waste containing 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
VII. References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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Columbia University. Hazardous Chemical Waste Management Guidelines.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4'-Methoxypropiophenone.
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues.
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Organic Chemistry practical course. Treatment and disposal of chemical wastes in daily laboratory work.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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Fisher Scientific. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)- Safety Data Sheet.
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University of Otago. Laboratory chemical waste disposal guidelines.
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Cayman Chemical. (2024, August 30). Propiophenone Safety Data Sheet.
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
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Foley Hoag LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
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AK Scientific, Inc. (n.d.). 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol Safety Data Sheet.
-
Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
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Carl Roth. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone Safety Data Sheet.
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C/D/N Isotopes Inc. (n.d.). Propiophenone-2',3',4',5',6'-d5 Safety Data Sheet.
-
Synquest Labs. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
